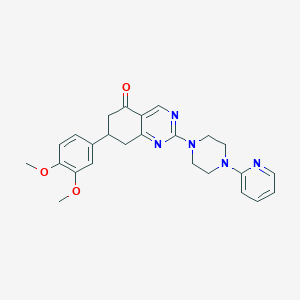

7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

7-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by two critical structural features:

- Position 7: A 3,4-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups at the meta and para positions of the phenyl ring. This moiety may enhance solubility and influence π-π stacking interactions in biological systems.

- Position 2: A 4-(pyridin-2-yl)piperazinyl group, a nitrogen-rich heterocycle that could facilitate hydrogen bonding and receptor interactions.

The quinazolinone core provides a rigid bicyclic framework, common in pharmacologically active compounds targeting kinases, GPCRs, or neurotransmitter receptors.

Properties

Molecular Formula |

C25H27N5O3 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

7-(3,4-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C25H27N5O3/c1-32-22-7-6-17(15-23(22)33-2)18-13-20-19(21(31)14-18)16-27-25(28-20)30-11-9-29(10-12-30)24-5-3-4-8-26-24/h3-8,15-16,18H,9-14H2,1-2H3 |

InChI Key |

HEXFTKYDJKRZLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC=N5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the quinazolinone core with a 3,4-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Attachment of the Pyridin-2-ylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the quinazolinone core, followed by the attachment of the pyridin-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed pharmacological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Position 7 Modifications

- Methoxy Groups :

- The target compound’s 3,4-dimethoxyphenyl group (two methoxy groups) likely increases hydrophilicity compared to analogs with single methoxy () or unsubstituted phenyl (). This could improve aqueous solubility but reduce membrane permeability .

- Steric and electronic differences between 2,4-dimethoxy () and 3,4-dimethoxy (target) may alter binding pocket interactions in biological targets.

Position 2 Modifications

- Methylpiperazine () reduces steric bulk, possibly improving metabolic stability, while benzylpiperazine () adds lipophilicity for CNS targeting .

Implications for Drug Design

- Solubility vs. Bioavailability : The target compound’s dual methoxy groups may strike a balance between solubility and passive diffusion, whereas phenyl or benzyl substituents () favor lipophilicity.

- Receptor Specificity : Pyridine-containing analogs (target, ) are candidates for targeting purinergic or adrenergic receptors, whereas phenylpiperazine derivatives () may align with serotonin receptor ligands .

Biological Activity

7-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family. Its unique structural features, which include a quinazolinone core and various substituents, contribute to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 459.5 g/mol. The IUPAC name is 7-(3,4-dimethoxyphenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5-one. The structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C26H29N5O3 |

| Molecular Weight | 459.5 g/mol |

| IUPAC Name | 7-(3,4-dimethoxyphenyl)-... |

| InChI | InChI=1S/C26H29N5O3... |

| InChI Key | VOOMIFYGOUYRLO-UHFFFAOYSA-N |

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinone derivatives. For instance, compounds structurally related to this compound have shown significant activity against viruses such as Zika virus (ZIKV). One study reported that specific derivatives demonstrated over 99% inhibition of ZIKV replication at concentrations as low as 10 µM . This suggests that modifications to the quinazolinone structure can enhance antiviral efficacy significantly.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Quinazolinone derivatives are known to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, studies indicate that similar compounds can act as tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis . The substitution patterns at specific positions on the quinazolinone scaffold can influence selectivity and potency against different cancer types.

The mechanism by which this compound exerts its biological effects involves binding to various molecular targets such as enzymes and receptors. This interaction modulates their activity and leads to downstream effects that can inhibit viral replication or cancer cell proliferation. For instance, the presence of a piperazine moiety is often associated with enhanced receptor binding affinity.

Study on Antiviral Activity

In a comparative study involving several quinazolinone derivatives, compound variants were tested for their ability to inhibit ZIKV replication in Vero cells. The results indicated that compounds with specific substitutions at the 6-position exhibited superior antiviral activity compared to others . This highlights the importance of structural modifications in enhancing biological efficacy.

Anticancer Efficacy Assessment

A series of experiments were conducted to evaluate the anticancer potential of related quinazolinones against breast cancer cell lines. Results showed that certain derivatives could reduce cell viability significantly at nanomolar concentrations. The study suggested that these compounds could serve as lead candidates for further development into effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.